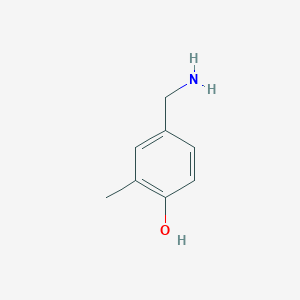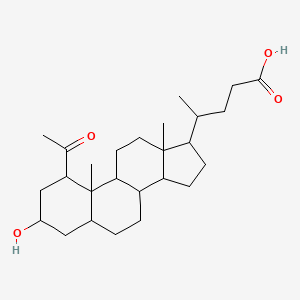
2,3',4-Tribromodiphenyl ether
Overview
Description
2,3’,4-Tribromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H7Br3O. It is one of the many congeners of PBDEs, which are widely used as flame retardants in various industrial applications. These compounds are known for their ability to inhibit the ignition and spread of fire in materials such as plastics, textiles, and electronics .
Mechanism of Action
Target of Action
2,3’,4-Tribromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant . The primary targets of 2,3’,4-Tribromodiphenyl ether are the bromine atoms in its molecular structure . These atoms can be captured by electrons, leading to the release of the bromide anion and a radical .
Mode of Action
The mode of action of 2,3’,4-Tribromodiphenyl ether involves the electron-induced elimination of the bromide anion . This process is initiated by the capture of an electron by 2,3’,4-Tribromodiphenyl ether, followed by the release of the bromide anion and a radical . The debromination preference for the bromine substituted positions was theoretically evaluated as meta-Br > ortho-Br > para-Br .
Biochemical Pathways
The biochemical pathways affected by 2,3’,4-Tribromodiphenyl ether involve the photodegradation of the compound . Both direct photolysis and photooxidation initiated by 1 O2 and ˙OH can lead to the formation of various photoproducts . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) is the main product generated from direct photohydrolysis .
Pharmacokinetics
It is known that pbdes, including 2,3’,4-tribromodiphenyl ether, strongly bind to sediments and soils due to their low water solubility and high lipophilicity . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these characteristics.
Result of Action
The result of the action of 2,3’,4-Tribromodiphenyl ether is the formation of various photoproducts through photodegradation . These photoproducts include dihydroxylated polybromodiphenyl ethers and 2,4-dibromophenol
Action Environment
The action of 2,3’,4-Tribromodiphenyl ether is influenced by environmental factors. For instance, the presence of a solvent makes the electron-induced reductive debromination of 2,3’,4-Tribromodiphenyl ether significantly more advantageous . Additionally, the compound’s photodegradation can be influenced by light exposure . The compound’s action, efficacy, and stability may therefore vary depending on the environmental conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3’,4-Tribromodiphenyl ether are not fully understood. It is known that PBDEs, including 2,3’,4-Tribromodiphenyl ether, can interact with various enzymes, proteins, and other biomolecules. For instance, PBDEs have been shown to affect hormone levels in the thyroid gland
Cellular Effects
Pbdes have been linked to reproductive and neurological risks at certain concentrations or higher . It is likely that 2,3’,4-Tribromodiphenyl ether has similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that PBDEs can accept electrons and undergo a reductive dehalogenation due to its large positive electron affinity and relatively low energy of lowest unoccupied molecular orbital . This suggests that 2,3’,4-Tribromodiphenyl ether may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that PBDEs are persistent in the environment and bioaccumulate in food chains . This suggests that 2,3’,4-Tribromodiphenyl ether may have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
It is known that PBDEs, including 2,3’,4-Tribromodiphenyl ether, can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that PBDEs can be debrominated via multiple processes, including chemical, photochemical, and biological processes . This suggests that 2,3’,4-Tribromodiphenyl ether may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that PBDEs, including 2,3’,4-Tribromodiphenyl ether, can bioaccumulate in food chains . This suggests that 2,3’,4-Tribromodiphenyl ether may interact with various transporters or binding proteins and affect its localization or accumulation.
Subcellular Localization
It is likely that it is distributed throughout the cell due to its lipophilic nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2,3’,4-Tribromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to diphenyl ether in a reactor, with careful monitoring of temperature and reaction conditions to ensure the desired degree of bromination. The product is then purified through distillation or recrystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2,3’,4-Tribromodiphenyl ether undergoes various chemical reactions, including:
Reduction: The compound can be reduced to lower brominated congeners or diphenyl ether through reductive debromination.
Substitution: The bromine atoms in 2,3’,4-Tribromodiphenyl ether can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reductive Debromination: Zero-valent iron (ZVI), sodium borohydride, and other reducing agents.
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products Formed
Reductive Debromination: Lower brominated congeners or diphenyl ether.
Nucleophilic Substitution: Substituted diphenyl ethers with various functional groups.
Scientific Research Applications
2,3’,4-Tribromodiphenyl ether has several scientific research applications, including:
Environmental Studies: It is used as a model compound to study the environmental fate and behavior of PBDEs.
Toxicology: Studies on the toxic effects of 2,3’,4-Tribromodiphenyl ether help understand its impact on human health and wildlife.
Material Science: The compound is used to develop and test new flame retardant materials.
Comparison with Similar Compounds
2,3’,4-Tribromodiphenyl ether is one of many PBDE congeners. Similar compounds include:
2,4,4’-Tribromodiphenyl ether: Another PBDE congener with similar flame retardant properties but different bromination pattern.
2,2’,4,4’-Tetrabromodiphenyl ether: A more heavily brominated congener with higher flame retardant efficiency but also higher persistence and toxicity.
Compared to these compounds, 2,3’,4-Tribromodiphenyl ether has a unique bromination pattern that influences its chemical reactivity and environmental behavior. Its specific arrangement of bromine atoms affects its interactions with biological molecules and its overall toxicity profile .
Properties
IUPAC Name |
2,4-dibromo-1-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURKEOPYVUYTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577713 | |
| Record name | 2,4-Dibromo-1-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-77-4 | |
| Record name | 2,3',4-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromo-1-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromo-1-(3-bromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FKK425M4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)

![2-[3-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1603487.png)









